Cas no 1977539-49-3 (N-3-(2-methyloxiran-2-yl)phenylacetamide)

N-3-(2-メチルオキシラン-2-イル)フェニルアセタミドは、エポキシ基(オキシラン環)とアセタミド基を有する特異な構造を持つ化合物です。この分子は、反応性の高いエポキシ基を有するため、高分子材料の架橋剤や改質剤としての応用が期待されます。また、フェニルアセタミド構造は生体活性との関連性が示唆されており、医薬品中間体としての可能性も研究されています。高い純度と安定性を備え、有機合成化学や材料科学分野での多様な用途に対応可能です。

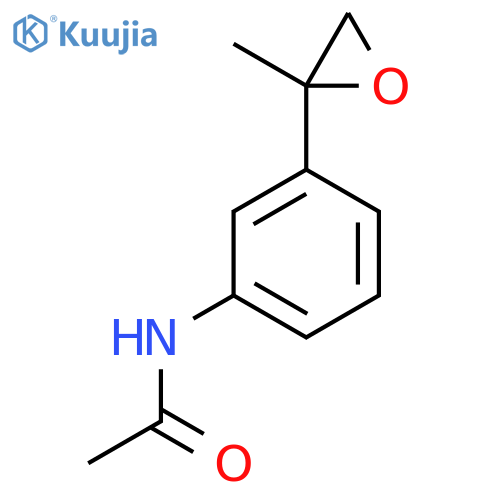

1977539-49-3 structure

商品名:N-3-(2-methyloxiran-2-yl)phenylacetamide

N-3-(2-methyloxiran-2-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- N-3-(2-methyloxiran-2-yl)phenylacetamide

- EN300-1740800

- 1977539-49-3

- N-[3-(2-methyloxiran-2-yl)phenyl]acetamide

-

- インチ: 1S/C11H13NO2/c1-8(13)12-10-5-3-4-9(6-10)11(2)7-14-11/h3-6H,7H2,1-2H3,(H,12,13)

- InChIKey: NPXKUEWSAYNSHH-UHFFFAOYSA-N

- ほほえんだ: O1CC1(C)C1C=CC=C(C=1)NC(C)=O

計算された属性

- せいみつぶんしりょう: 191.094628657g/mol

- どういたいしつりょう: 191.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1

N-3-(2-methyloxiran-2-yl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1740800-0.05g |

N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |

1977539-49-3 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1740800-5g |

N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |

1977539-49-3 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1740800-1.0g |

N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |

1977539-49-3 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1740800-2.5g |

N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |

1977539-49-3 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1740800-10.0g |

N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |

1977539-49-3 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1740800-0.25g |

N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |

1977539-49-3 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1740800-5.0g |

N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |

1977539-49-3 | 5g |

$3396.0 | 2023-05-23 | ||

| Enamine | EN300-1740800-10g |

N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |

1977539-49-3 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1740800-0.1g |

N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |

1977539-49-3 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1740800-0.5g |

N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |

1977539-49-3 | 0.5g |

$1124.0 | 2023-09-20 |

N-3-(2-methyloxiran-2-yl)phenylacetamide 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1977539-49-3 (N-3-(2-methyloxiran-2-yl)phenylacetamide) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量